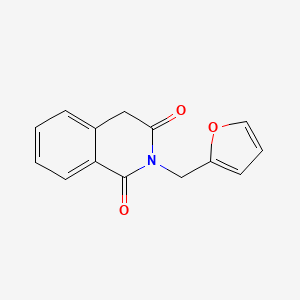
2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C14H11NO3 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Furan-2-ylmethyl)-4H-isoquinoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound belongs to the isoquinoline class, characterized by a fused ring structure that contributes to its biological activity. The presence of the furan moiety enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.015 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies show that it can inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest. For example, it was found to inhibit the activity of specific kinases involved in cancer progression, leading to reduced cell viability in cancer cell lines.
Case Study:
In a recent study involving human cancer cell lines, this compound demonstrated an IC50 value of approximately 5 µM against breast cancer cells, indicating potent anticancer activity . The mechanism was linked to the compound's ability to disrupt signaling pathways critical for tumor growth.
The biological effects of this compound are primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation and survival.
- Receptor Binding : It may bind to specific receptors on cancer cells, altering their signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells has been observed, contributing to apoptosis.
Comparative Analysis
A comparative analysis with similar isoquinoline derivatives reveals that the presence of the furan ring significantly enhances the biological activity of this compound compared to others lacking this feature.
| Compound | Biological Activity |
|---|---|
| 1-Chloroisoquinoline-3-carboxamide | Moderate antimicrobial activity |
| N-[(Furan-2-yl)methyl]isoquinoline | Low anticancer activity |
| 2-(Furan-2-ylmethyl)-4H-isoquinoline | High antimicrobial and anticancer activity |
This comparison underscores the unique properties imparted by the furan substituent .
特性
IUPAC Name |
2-(furan-2-ylmethyl)-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13-8-10-4-1-2-6-12(10)14(17)15(13)9-11-5-3-7-18-11/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBBNSSGSSOLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














